(Ethylthio)acetone
Overview
Description
(Ethylthio)acetone, also known as ETA, is an organic compound with a chemical formula of C5H10OS . It is a colorless liquid with a pungent odor and is commonly used in organic synthesis.
Molecular Structure Analysis
(Ethylthio)acetone has a linear formula of C5H10OS . Its molecular weight is 118.199 .Chemical Reactions Analysis
The Aldol Reaction is a useful carbon-carbon bond-forming reaction that is an example of electrophilic substitution at the alpha carbon in enolate anions . This fundamental transformation in this reaction is a dimerization of an aldehyde (or ketone) to a beta-hydroxy aldehyde (or ketone) by alpha C–H addition of one reactant molecule to the carbonyl group of a second reactant molecule .Physical And Chemical Properties Analysis
(Ethylthio)acetone is a colorless liquid with a pungent odor. Its molecular weight is 118.199 and its linear formula is C5H10OS .Scientific Research Applications
Toxicokinetics of Related Compounds
- Study on Ethyl tert-butyl ether (ETBE): A research study investigated the toxicokinetics of Ethyl tert-butyl ether (ETBE), a compound structurally related to (Ethylthio)acetone. This study found that ETBE shows lower respiratory uptake and higher respiratory exhalation compared to methyl tert-butyl ether (MTBE). Additionally, the study proposed that tert-butyl alcohol (TBA) and acetone, which were observed to be higher in blood after ETBE exposures, are more appropriate biomarkers for ETBE than the ether itself (Nihlen, Löf, & Johanson, 1998).
Catalytic Applications
- Catalyst in VOC Degradation: A study on Cu-doped MnO2 catalysts revealed their significant enhancement in the removal efficiency and CO2 selectivity of ketone-type VOCs, including acetone and methyl ethyl ketone, in a plasma-catalysis system. This research suggests the potential applicability of similar catalysts in processes involving (Ethylthio)acetone (Zeng et al., 2020).
Antibacterial Applications
- Antibacterial Activities of Extracts: Research on the antibacterial activities of different plant extracts, including those using acetone as a solvent, demonstrated various inhibitory effects against numerous bacterial species. This study highlights the potential use of (Ethylthio)acetone in the extraction process for evaluating antibacterial properties of plant compounds (Erdoğrul, 2002).
Chromatography
- Solvent System for Chromatography: A study discussed the use of acetone–heptane as a solvent system for chromatography on silica gel, emphasizing its advantages over commonly used solvents. This research indicates the potential utility of (Ethylthio)acetone in chromatographic separations (Drueckhammer et al., 2013).
Food Science
- Antioxidant and Antimicrobial Activities in Food: Research on avocado phenolics used acetone extracts to evaluate their in vitro antioxidant and antimicrobial activities. The study suggests the potential application of (Ethylthio)acetone in food science for analyzing the preservation properties of natural compounds (Rodríguez-Carpena et al., 2011).
Neurotoxicity
- Neurotoxicity Study of Related Compounds: A study investigated the neurotoxic effects of acetone, methyl ethyl ketone, and cyclohexanone, which are related to (Ethylthio)acetone. It highlighted the potential neurotoxic implications of exposure to such compounds, which can inform safety and handling guidelines for (Ethylthio)acetone (Mitran et al., 1997).
Chemistry
- Ionic Liquids Study: A study on the biological effects of methyl- and ethylimidazolium ionic liquids, using conventional solvents like acetone for comparison, provides insights into the potential chemical interactions and toxicity of compounds similar to (Ethylthio)acetone (Ranke et al., 2004).
Safety And Hazards
(Ethylthio)acetone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-ethylsulfanylpropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-3-7-4-5(2)6/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDXKBIOEVBFGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175207 | |
Record name | 1-(Ethylthio)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Ethylthio)acetone | |
CAS RN |
20996-62-7 | |
Record name | (Ethylthio)acetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20996-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Ethylthio)acetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020996627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Ethylthio)acetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Ethylthio)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(ethylthio)acetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.115 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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